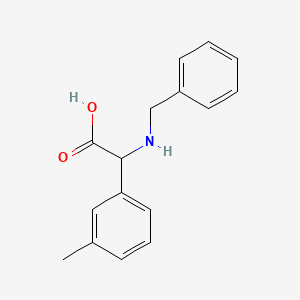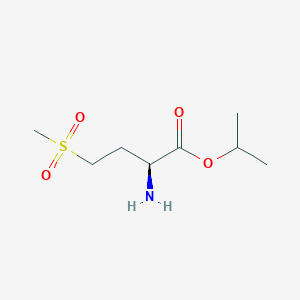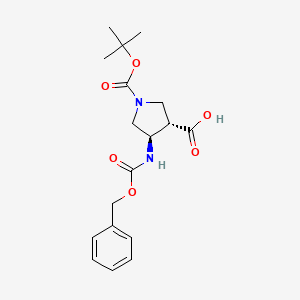
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. These protecting groups are crucial for the selective reactions and stability of the compound during synthesis and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a diallylamine derivative, followed by ring-closing metathesis.
Introduction of Protecting Groups: The Boc and Cbz groups are introduced to protect the amino and carboxylic acid functionalities, respectively. This is usually done through standard protection reactions using reagents like di-tert-butyl dicarbonate for Boc protection and benzyl chloroformate for Cbz protection.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
Industrial production of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and Cbz protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions. The pyrrolidine ring’s stereochemistry is essential for its binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in its functional groups and protecting groups.
(3R,4R)-3-methoxy-4-methylaminopyrrolidine: Another stereoisomer with different biological activity and applications.
Uniqueness
(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic acid is unique due to its specific stereochemistry and the presence of both Boc and Cbz protecting groups. These features make it highly valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research.
Propriétés
Numéro CAS |
267230-43-3 |
|---|---|
Formule moléculaire |
C18H24N2O6 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-9-13(15(21)22)14(10-20)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 |
Clé InChI |
TXZPPCRYQXSVCL-KBPBESRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



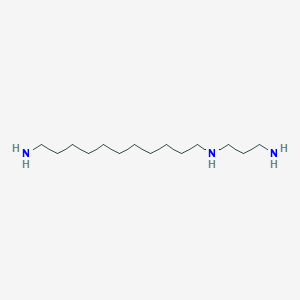
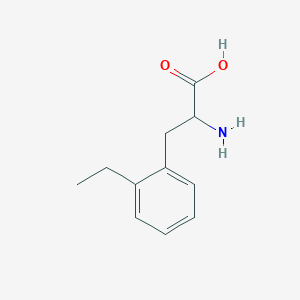
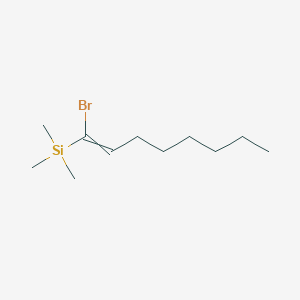
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)

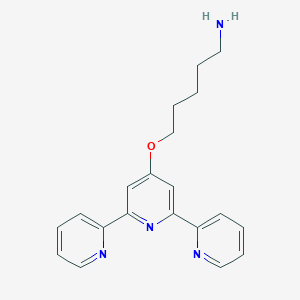
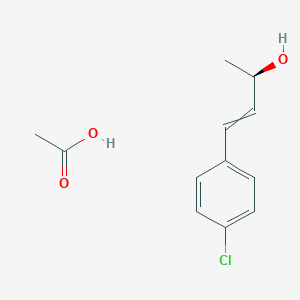
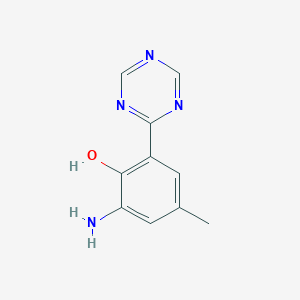
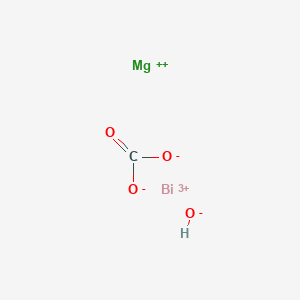
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
